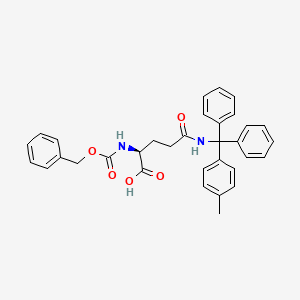
Z-GLN(MTT)-OH
Übersicht
Beschreibung
Z-GLN(MTT)-OH, also known as carbobenzoxy-l-glutaminylglycine, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is often used in the synthesis of hydrogels and other biopolymers, making it a valuable tool in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Z-GLN(MTT)-OH typically involves the use of microbial transglutaminase (MTG) as a crosslinking agent. The compound is synthesized by integrating carbobenzoxy-l-glutaminylglycine into gelatin polymers via enzymatic crosslinking.
Industrial Production Methods: Industrial production of this compound involves optimizing the conditions for enzymatic reactions. The use of microbial transglutaminase in organic, non-aqueous, and aqueous media has significantly supported the growing demand for new biotechnological and pharmacological products . The enzyme’s ability to catalyze the formation of isopeptide bonds between the γ-amide group of glutamines and the ε-amino group of lysine makes it a versatile catalyst for generating protein-protein and protein-small molecule conjugates .
Analyse Chemischer Reaktionen
Types of Reactions: Z-GLN(MTT)-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its role in crosslinking reactions facilitated by microbial transglutaminase. These reactions involve the grafting of this compound onto gelatin peptide chains, leading to the formation of hydrogels with enhanced mechanical properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include microbial transglutaminase, water-DMSO mixtures, and other primary amine-containing substrates. The reaction conditions typically involve enzymatic crosslinking at controlled temperatures and pH levels to ensure optimal product formation .
Major Products Formed: The major products formed from the reactions involving this compound are hydrogels with improved mechanical and conductive properties. These hydrogels exhibit high storage modulus, compressive strength, tensile strength, and elongation at break, making them suitable for various applications .
Wissenschaftliche Forschungsanwendungen
Z-GLN(MTT)-OH has a wide range of scientific research applications, including its use in the synthesis of biopolymers, biosensors, and drug delivery systems. The compound’s ability to enhance the mechanical and conductive properties of hydrogels makes it valuable in the development of wearable devices and health-monitoring systems . Additionally, this compound is used in the generation of biotherapeutics, where it plays a crucial role in the synthesis of homogeneous antibody-drug conjugates .
Wirkmechanismus
The mechanism of action of Z-GLN(MTT)-OH involves the enzymatic crosslinking of the compound with gelatin polymers. Microbial transglutaminase catalyzes the formation of isopeptide bonds between the γ-amide group of glutamines and the ε-amino group of lysine, leading to the formation of hydrogels with enhanced properties .
Vergleich Mit ähnlichen Verbindungen
Z-GLN(MTT)-OH is unique in its ability to enhance the mechanical and conductive properties of hydrogels through enzymatic crosslinking. Similar compounds include other derivatives of carbobenzoxy-l-glutaminylglycine, such as Z-Gln-Gly, which also serve as efficient acyl donors for microbial transglutaminase . this compound stands out due to its specific application in the synthesis of hydrogels with superior mechanical properties.
Eigenschaften
IUPAC Name |
(2S)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O5/c1-24-17-19-28(20-18-24)33(26-13-7-3-8-14-26,27-15-9-4-10-16-27)35-30(36)22-21-29(31(37)38)34-32(39)40-23-25-11-5-2-6-12-25/h2-20,29H,21-23H2,1H3,(H,34,39)(H,35,36)(H,37,38)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSOCLFFNPGXTD-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144089 | |
| Record name | N-[(4-Methylphenyl)diphenylmethyl]-N2-[(phenylmethoxy)carbonyl]-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144317-19-1 | |
| Record name | N-[(4-Methylphenyl)diphenylmethyl]-N2-[(phenylmethoxy)carbonyl]-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methylphenyl)diphenylmethyl]-N2-[(phenylmethoxy)carbonyl]-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


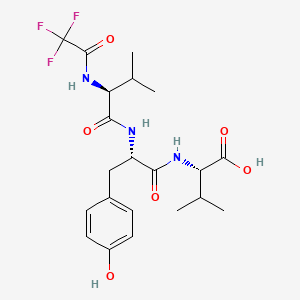
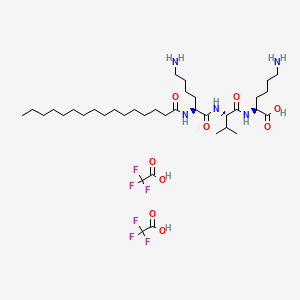
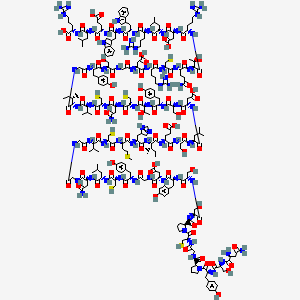

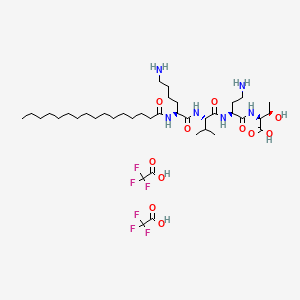
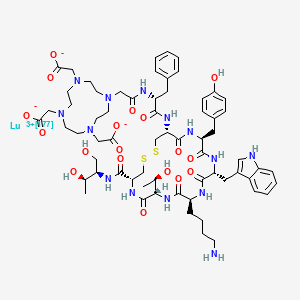
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B612826.png)
